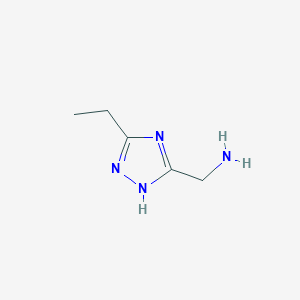

(5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(3-ethyl-1H-1,2,4-triazol-5-yl)methanamine |

InChI |

InChI=1S/C5H10N4/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) |

InChI Key |

DSCMUEBXUWVBIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=N1)CN |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of the 5 Ethyl 4h 1,2,4 Triazol 3 Yl Methanamine Scaffold

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site for a variety of nucleophilic reactions, enabling the introduction of diverse structural motifs.

Alkylation and Acylation Reactions

The primary amine in (5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine readily undergoes alkylation and acylation reactions. Alkylation introduces alkyl groups to the nitrogen atom, which can be accomplished using alkyl halides. The reaction of 1,2,4-triazole (B32235) with alkyl halides, often in the presence of a base like DBU (1,8-Diazabicyclo[11.undec-7-ene), typically results in a mixture of N1- and N4-alkylated isomers. researchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substrates. researchgate.net For instance, a DBU- or alkali-salt-catalyzed aza-Michael reaction of 1,2,4-triazole with α,β-unsaturated ketones has been shown to regioselectively produce 1-substituted 1,2,4-triazoles. researchgate.net

Acylation, the introduction of an acyl group, is another common transformation. This is typically achieved by reacting the amine with acyl chlorides or anhydrides. These reactions lead to the formation of amide derivatives, which can significantly alter the electronic and steric properties of the parent molecule. For example, the acylation of a similar compound, 1-(4-chlorobenzoyl), was successfully carried out under an inert atmosphere. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Alkylation | Alkyl halides, DBU | N-alkylated triazoles | researchgate.net |

| Aza-Michael Addition | α,β-unsaturated ketones, DBU/alkali salt | 1-substituted-1,2,4-triazoles | researchgate.net |

| Acylation | Acyl chlorides, inert atmosphere | N-acylated triazoles | researchgate.net |

Condensation Reactions Leading to Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of new 1,2,4-triazole derivatives. researchgate.netmdpi.cominstitut-curie.orgnih.gov The formation of Schiff bases is often catalyzed by acid and involves the removal of a water molecule. mdpi.com

The reaction of 4-amino-1,2,4-triazole (B31798) derivatives with various aromatic aldehydes has been extensively studied, yielding a wide array of Schiff bases. researchgate.netmdpi.comnih.gov The stability and yield of these products can be influenced by factors such as reaction temperature, solvent polarity, and the electronic nature of the substituents on the aldehyde. mdpi.com For instance, studies have shown that stable hemiaminals, intermediates in Schiff base formation, are more readily formed from aromatic aldehydes bearing electron-withdrawing groups. mdpi.com

| Reactant 1 | Reactant 2 | Product Type | Key Findings | Reference |

| 4-amino-1,2,4-triazole derivative | Aromatic aldehydes | Schiff bases | Formation catalyzed by acid; product stability influenced by substituents. | researchgate.netmdpi.commdpi.com |

| 4-amino-1,2,4-triazole-3-thione | Aromatic aldehydes | Schiff bases | High yields (53-95%) achieved in the synthesis of new derivatives. | mdpi.com |

| 4-amino-3,5-dimethyl-1,2,4-triazole | Substituted benzaldehydes | Hemiaminals and Schiff bases | Apolar aprotic solvents favor hemiaminal formation. | mdpi.com |

Mannich-type Reactions for Novel Derivatives

Mannich reactions are multicomponent condensation reactions that provide a versatile method for the synthesis of β-amino ketones and their derivatives, known as Mannich bases. researchgate.net In the context of 1,2,4-triazoles, the Mannich reaction typically involves the triazole (acting as the active hydrogen compound), formaldehyde (B43269), and a primary or secondary amine. researchgate.netresearchgate.netnih.govbenthamdirect.com This reaction allows for the introduction of an aminomethyl group onto a nitrogen atom of the triazole ring or a substituent.

The synthesis of Mannich bases from 1,2,4-triazole-3-thiones, formaldehyde, and various amines has been reported to produce novel derivatives. nih.gov Furthermore, Schiff bases derived from 1,2,4-triazoles can also be utilized in Mannich reactions. For example, the reaction of triazole Schiff bases with formaldehyde and morpholine (B109124) has been shown to yield new Mannich bases. nih.govnih.gov These reactions are valuable for creating a diverse library of compounds. researchgate.net

| Triazole Substrate | Other Reactants | Product Type | Reference |

| 1,2,4-triazole-3-thiones | Formaldehyde, various amines | Mannich bases | nih.gov |

| 1,2,4-triazole Schiff bases | Formaldehyde, morpholine | Mannich bases | nih.govnih.gov |

| 1,2,4-triazole-5-thiones | Formaldehyde, 1-[(1R,2S)-2-fluorocyclopropyl]CPFX | Mannich bases | nih.gov |

Modifications and Functionalizations of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring itself is amenable to various modifications, which can influence its chemical properties and reactivity.

Substituent Effects on Ring Reactivity and Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms, and the position of substituents significantly influences this equilibrium. acs.orgscribd.comresearchgate.netnih.govresearchgate.net The electronic nature of the substituents (electron-donating or electron-withdrawing) can affect the stability of the different tautomers. researchgate.net For example, in aryl-substituted 1,2,4-triazoles, the position of a methoxy (B1213986) group on the aryl ring has a remarkable impact on the tautomeric behavior. acs.orgscribd.comresearchgate.netnih.gov An ortho-methoxy group can lead to the formation of an intramolecular hydrogen bond, stabilizing a particular tautomer, whereas meta and para substituents influence the degree of conjugation. acs.orgscribd.comresearchgate.netnih.gov

Theoretical modeling and spectroscopic studies are often employed to understand these substituent effects and predict the most stable tautomeric forms. acs.orgscribd.comresearchgate.netnih.govresearchgate.net The reactivity of the triazole ring towards electrophiles and nucleophiles is also governed by the electron density distribution, which is in turn affected by the substituents. chemicalbook.com

Halogenation and Nitration Studies

Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is generally difficult due to the ring's electron-deficient nature. chemicalbook.com However, functionalization of the ring can be achieved through various synthetic routes. While direct halogenation and nitration of the parent this compound are not extensively documented, studies on related 1,2,4-triazole systems provide insights into potential reaction pathways.

The introduction of halogen atoms or nitro groups often requires the synthesis of the triazole ring from already functionalized precursors. A variety of synthetic methods for creating substituted 1,2,4-triazoles have been developed, including multicomponent reactions and cyclization of functionalized intermediates. frontiersin.orgnih.govorganic-chemistry.org These methods allow for the preparation of triazoles with a wide range of substituents, including halogens and nitro groups, at specific positions on the ring.

Formation of Fused Heterocyclic Systems (e.g., Thiazolo[3,2-b]researchgate.netmdpi.commdpi.comtriazoles,researchgate.netmdpi.commdpi.comtriazolo[3,4-b]researchgate.netmdpi.comorgsyn.orgthiadiazoles)

The fusion of a second heterocyclic ring onto the 1,2,4-triazole core can significantly enhance the pharmacological properties of the resulting molecule. researchgate.net Two prominent examples of such fused systems are thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazoles and researchgate.netmdpi.commdpi.comtriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazoles. The synthesis of these systems typically requires specific functionalities on the triazole ring that are not present on this compound itself, necessitating its prior conversion into a suitable precursor, most commonly a 3-mercapto-1,2,4-triazole derivative.

Thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazoles: This fused system is generally synthesized through the reaction of a 3-mercapto-1,2,4-triazole with an α-halocarbonyl compound, such as an α-bromoketone. researchgate.net The reaction proceeds via initial S-alkylation of the thiol group, followed by an intramolecular cyclization and dehydration to yield the final bicyclic product. For instance, various 5-substituted-3-mercapto-1,2,4-triazoles can be reacted with substituted phenacyl bromides to afford a range of thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazole derivatives. researchgate.netnih.gov The synthesis can be performed under different conditions, such as in refluxing ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. researchgate.net

researchgate.netmdpi.commdpi.comTriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazoles: The construction of this fused ring system typically starts from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govnih.gov This precursor undergoes condensation and cyclization with various one-carbon donors. For example, reaction with aromatic aldehydes leads to the formation of 6-aryl-3-substituted- researchgate.netmdpi.commdpi.comtriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazoles. nih.govresearchgate.net Another common method involves reacting the 4-amino-1,2,4-triazole-3-thiol (B7722964) with alkyl or aryl isothiocyanates, which also results in the fused thiadiazole ring system. nih.govnih.gov A variety of derivatives have been synthesized using these methods, which have shown potential as c-Met kinase inhibitors and antimicrobial agents. nih.govnih.gov

The table below summarizes representative reactions for the formation of these fused systems, starting from appropriate triazole precursors.

| Fused System | Triazole Precursor | Reagent | Product Class | Reference |

| Thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazole | 3-Mercapto-1,2,4-triazole | α-Bromoketones | 2,6-Disubstituted-thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazol-5(6H)-one | researchgate.netnih.gov |

| researchgate.netmdpi.commdpi.comTriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazole | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | 3,6-Disubstituted- researchgate.netmdpi.commdpi.comtriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazole | nih.govresearchgate.net |

| researchgate.netmdpi.commdpi.comTriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazole | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Aryl Isothiocyanates | 6-(Aryl-amino)-3-substituted- researchgate.netmdpi.commdpi.comtriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazole | nih.govnih.gov |

| researchgate.netmdpi.commdpi.comTriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazine | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | Phenacyl Bromides | 6-Aryl-3-substituted-7H- researchgate.netmdpi.commdpi.comtriazolo[3,4-b] researchgate.netmdpi.comorgsyn.orgthiadiazine | nih.gov |

Reactions of Thiol-Containing Triazoles

To expand the synthetic utility of the this compound scaffold, it can be conceptually converted to its thiol analogue, 5-ethyl-4H-1,2,4-triazole-3-thiol. The thiol (or its thione tautomer) is a key intermediate for numerous chemical transformations. itu.edu.tr The synthesis of 1,2,4-triazole-3-thiols is well-established and can be achieved by heating thiosemicarbazide (B42300) with formic acid or by the base-catalyzed cyclization of 1-formyl-3-thiosemicarbazide. mdpi.comorgsyn.org

Once formed, the thiol group offers a reactive handle for various modifications, primarily through S-alkylation. This reaction is readily achieved by treating the triazole-thiol with alkyl halides in the presence of a base. researchgate.netmdpi.com The resulting thioether derivatives are valuable intermediates for further functionalization.

Key reactions involving the thiol group include:

S-Alkylation: The reaction with various alkylating agents such as benzyl (B1604629) chlorides, bromoacetophenones, and other alkyl halides yields S-substituted derivatives. researchgate.net For example, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be alkylated with 2-bromo-1-phenylethanone in the presence of cesium carbonate to produce the corresponding S-alkylated ketone. mdpi.com

Schiff Base Formation and Cyclization: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols can be condensed with aldehydes to form Schiff bases. These intermediates can then be cyclized, for instance by treatment with thioglycolic acid, to generate thiazolidinone derivatives. researchgate.net

Formation of Fused Heterocycles: As detailed in the previous section, the thiol group is essential for the synthesis of fused systems like thiazolo[3,2-b] researchgate.netmdpi.commdpi.comtriazoles. researchgate.netnih.gov

The table below illustrates the versatility of the triazole-thiol scaffold in various chemical reactions.

| Reaction Type | Triazole Reactant | Reagent | Product Description | Reference |

| S-Alkylation | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | Benzyl Chloride | 3-(Benzylthio)-4,5-disubstituted-4H-1,2,4-triazole | researchgate.net |

| S-Alkylation | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | 2-([4,5-Disubstituted-4H-1,2,4-triazol-3-yl]thio)-1-phenylethan-1-one | mdpi.com |

| Reduction of S-Alkylated Product | 2-([4,5-Disubstituted-4H-1,2,4-triazol-3-yl]thio)-1-phenylethan-1-one | Sodium Borohydride | 2-([4,5-Disubstituted-4H-1,2,4-triazol-3-yl]thio)-1-phenylethan-1-ol | mdpi.com |

| Schiff Base Formation | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | N'-[(Aryl)methylidene]-5-phenyl-3-mercapto-4H-1,2,4-triazol-4-amine | researchgate.net |

| Cyclization | Schiff Base Intermediate | Thioglycolic Acid | 2-Aryl-3-[(5-phenyl-3-mercapto-4H-1,2,4-triazol-4-yl)amino]-1,3-thiazolidin-4-one | researchgate.net |

Preparation and Characterization of Salts and Co-crystals

Modifying the physicochemical properties of an active pharmaceutical ingredient (API) without altering its covalent structure can be achieved through the formation of salts and co-crystals. The this compound molecule, possessing a basic aminomethyl group and multiple hydrogen bond donor and acceptor sites on the triazole ring, is an excellent candidate for both salt and co-crystal formation.

Salt Formation: The primary amine of the methanamine group is basic and will readily react with pharmaceutically acceptable acids to form stable salts. This is a common strategy to improve properties such as solubility and stability. For example, treatment with hydrochloric acid in a suitable solvent like isopropanol (B130326) or ethanol would yield the corresponding hydrochloride salt. google.com

Co-crystal Formation: Co-crystals are crystalline structures composed of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonding. youtube.com Unlike salts, co-crystals form without a proton transfer between the constituent molecules. youtube.com The tendency to form a salt versus a co-crystal can often be predicted by the difference in pKa (ΔpKa) between the API and the co-former; a ΔpKa of less than 1 generally favors co-crystal formation. youtube.com

The triazole ring in the scaffold contains both hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen) sites, making it an ideal component for forming robust hydrogen-bonding networks with suitable co-formers. nih.gov Dicarboxylic acids are particularly effective co-formers for triazole-containing drugs, where they can bridge two triazole molecules through hydrogen bonds. nih.gov Studies on the triazole antifungal drug itraconazole (B105839) have shown successful co-crystallization with succinic acid. nih.gov Similarly, other triazole derivatives have been co-crystallized with various isophthalic acids. researchgate.net

Potential co-formers for this compound and the likely interactions are summarized below.

| Compound Type | Potential Co-former | Likely Interaction Site on Scaffold | Type of Interaction | Reference |

| Salt | Hydrochloric Acid | Aminomethyl group (-CH₂NH₂) | Ionic bond (proton transfer) | google.com |

| Co-crystal | Succinic Acid | Triazole N-H, Triazole ring N, Aminomethyl group | Hydrogen bonding | nih.gov |

| Co-crystal | Fumaric Acid | Triazole N-H, Triazole ring N, Aminomethyl group | Hydrogen bonding | youtube.com |

| Co-crystal | Isophthalic Acid | Triazole N-H, Triazole ring N, Aminomethyl group | Hydrogen bonding | researchgate.net |

| Co-crystal | Adipic Acid | Triazole N-H, Triazole ring N, Aminomethyl group | Hydrogen bonding | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Ethyl 4h 1,2,4 Triazol 3 Yl Methanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For triazole derivatives, ¹H and ¹³C NMR are fundamental, while two-dimensional techniques are used for more complex assignments. nih.gov

Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative arrangements in a molecule. In a typical ¹H NMR spectrum of an analogue of (5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine, distinct signals for the ethyl, aminomethyl, and triazole NH protons are expected.

The ethyl group typically appears as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. rsc.org The methylene protons of the methanamine group (-CH₂NH₂) would likely appear as a singlet, though this can sometimes be a doublet depending on coupling with the amine protons. The protons on the nitrogen atoms of the triazole ring (NH) and the amine group (NH₂) are often broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration. researchgate.netresearchgate.net

Representative ¹H NMR Spectral Data for an Ethyl-Triazole Analogue This table presents typical chemical shift ranges observed for analogues. The exact values for this compound may vary.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.1 - 1.4 | Triplet (t) | ~7.0 - 7.5 |

| CH₂ (ethyl) | 2.5 - 2.8 | Quartet (q) | ~7.0 - 7.5 |

| CH₂ (methanamine) | 3.7 - 4.2 | Singlet (s) | N/A |

| NH₂ (amine) | Variable (Broad s) | Broad Singlet (br s) | N/A |

| NH (triazole) | Variable (Broad s) | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound analogues, signals corresponding to the ethyl group carbons, the methanamine carbon, and the two distinct carbons of the triazole ring would be observed. researchgate.net The chemical shifts of the triazole ring carbons are typically found in the downfield region (140-160 ppm) due to the influence of the electronegative nitrogen atoms. rsc.orgrsc.org

Representative ¹³C NMR Spectral Data for an Ethyl-Triazole Analogue This table presents typical chemical shift ranges observed for analogues. The exact values for this compound may vary.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 10 - 15 |

| CH₂ (ethyl) | 18 - 25 |

| CH₂ (methanamine) | 35 - 45 |

| C3 (triazole) | 150 - 160 |

| C5 (triazole) | 155 - 165 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached. youtube.com It is invaluable for assigning carbon signals based on their known proton assignments. For example, it would link the ethyl CH₂ proton signal to the ethyl CH₂ carbon signal. youtube.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For triazole derivatives, MS is often coupled with a separation technique like liquid chromatography. dnu.dp.ua

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov This method is ideal for analyzing complex mixtures, such as reaction products or biological samples containing metabolites of triazole compounds. nih.goveur.nl

In a typical LC-MS analysis of triazole analogues, a reversed-phase HPLC column is used to separate the compounds based on their polarity. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. nih.gov LC-MS can provide the molecular weight of the parent compound and its derivatives with high accuracy. eur.nl The technique is essential in the development of new chemical entities, allowing for the identification of the main product as well as any impurities or degradation products. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of moderately polar and non-volatile molecules like triazole derivatives. nih.govresearchgate.net ESI-MS typically generates protonated molecular ions [M+H]⁺ in positive ion mode or deprotonated ions [M-H]⁻ in negative ion mode, allowing for unambiguous molecular weight determination. nih.govuni.lu

The fragmentation of these ions within the mass spectrometer can provide valuable structural information. researchgate.net For this compound, characteristic fragmentation pathways could include the loss of the ethyl group, the aminomethyl group, or cleavage of the triazole ring itself. The resulting fragment ions help to confirm the identity and structure of the compound. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for elucidating the molecular structure of compounds by examining the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 1,2,4-triazole (B32235) derivatives, IR spectroscopy is instrumental in identifying characteristic vibrations of the triazole ring and its substituents.

The interpretation of the vibrational spectra of 1,2,4-triazoles can be complex due to strong intermolecular associations in the solid state, leading to broad and overlapping bands, particularly in the region above 2000 cm⁻¹. asianpubs.org Key vibrational modes for 1,2,4-triazoles include N-H stretching, C-H stretching, C=N stretching, and various ring vibrations. asianpubs.orgresearchgate.netnih.gov For instance, in studies of 1,2,4-triazole, a characteristic peak for N-H stretching was observed at 3126 cm⁻¹, while aromatic C-H vibrations appeared around 3097 and 3032 cm⁻¹. researchgate.net In synthesized 1,2,4-triazole derivatives, aliphatic C-H stretching is typically confirmed in the 2990–2879 cm⁻¹ range. nih.gov The C=N stretch is often found between 1677–1589 cm⁻¹. nih.gov

Table 1: Typical Infrared Absorption Bands for 1,2,4-Triazole Analogues Data compiled from studies on various 1,2,4-triazole derivatives and may not represent the exact values for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3424–3319 | nih.gov |

| C-H Stretch (aromatic) | 3097–3032 | researchgate.net |

| C-H Stretch (aliphatic) | 2990–2879 | nih.gov |

| S-H Stretch | 2593–2505 | nih.gov |

| C=N Stretch | 1677–1589 | nih.gov |

| -N=N- Stretch | ~1543 | researchgate.net |

| Triazole Ring Vibrations | 1100–900 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. For 1,2,4-triazoles, Raman spectra are useful for identifying lattice vibrations and assigning fundamental vibrational frequencies, especially when IR bands are broad or overlapping. asianpubs.orgrsc.org

Studies on 1,2,4-triazole have utilized Raman spectroscopy to distinguish between different crystal structures and to assign lattice modes based on isotopic shifts. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to accurately assign the observed vibrational bands of triazole rings. researchgate.netscilit.com For example, in the Raman spectrum of 1,2,4-triazole-3-carboxylate, bands observed around 1230 cm⁻¹ and 1195 cm⁻¹ were assigned to the stretching vibrations of the 1,2,4-triazole ring. researchgate.net

Table 2: Illustrative Raman Bands for 1,2,4-Triazole Analogues Assignments are based on studies of related triazole compounds and serve as a general guide.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Triazole Ring Stretching | 1230 and 1195 | researchgate.net |

| C-C and C-O Stretching | 1130 and 1090 | researchgate.net |

| Lattice Modes (Translatory/Rotatory) | 20 - 250 | rsc.org |

Elemental Analysis and Chromatographic Purity Assessment

Determining the elemental composition and purity of a synthesized compound is a critical step in its characterization.

Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Elemental Analysis

CHNS elemental analysis is a combustion-based technique that provides the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to determine the empirical formula of a compound, which can then be compared to the theoretical formula to confirm its identity and purity. This method is routinely used in the characterization of newly synthesized 1,2,4-triazole derivatives. nih.gov The experimentally determined percentages should be in close agreement with the calculated values, typically within a ±0.4% margin.

Table 3: Example of Elemental Analysis Data for a Triazole Analogue This table is illustrative and shows the comparison between calculated and found elemental compositions for a representative heterocyclic compound.

| Compound | Element | Calculated (%) | Found (%) |

| This compound | C | 47.60 | Data not available |

| (C₅H₁₀N₄) | H | 7.99 | Data not available |

| N | 44.41 | Data not available |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive chromatographic technique used to separate components of a mixture, monitor the progress of a reaction, and assess the purity of a compound. libretexts.org In the context of 1,2,4-triazole synthesis, TLC is frequently employed to track the conversion of reactants to products. rsc.org The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel on a plate) and the mobile phase (a solvent or solvent mixture). libretexts.org Spots are visualized under UV light or by using a staining reagent. nih.govnih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. libretexts.org

Table 4: Typical TLC System for Triazole Derivatives This is a general example; the optimal solvent system may vary depending on the specific analogue.

| Parameter | Description | Reference |

| Stationary Phase | Silica gel F254 precoated plates | nih.gov |

| Mobile Phase | Ethyl acetate: Hexane | rsc.org |

| Visualization | UV light, Iodine (I₂) stain | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sielc.com It is widely used to determine the purity of pharmaceutical compounds, including triazole derivatives. scioninstruments.comnih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for analyzing triazoles. nih.govnih.gov The method's parameters, such as the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve good separation and sensitivity. scioninstruments.comresearchgate.net

Table 5: Summary of HPLC Conditions for the Analysis of Triazole Analogues The conditions listed are from various studies on triazole compounds and illustrate typical parameters.

| Parameter | Condition | Reference |

| Column | C18 or C6-phenyl | nih.govnih.govresearchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer | sielc.comnih.govnih.gov |

| Detection | UV/Diode Array Detector (DAD) | scioninstruments.comresearchgate.net |

| Linearity (r²) | > 0.999 | nih.govnih.gov |

| Limit of Quantitation | 0.25 - 0.5 mg/L | nih.govnih.gov |

Pharmacological and Biological Activity Profiling of 5 Ethyl 4h 1,2,4 Triazol 3 Yl Methanamine Derivatives

Antimicrobial Efficacy

The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of antimicrobial agents, largely due to its presence in established antifungal drugs. This has spurred further research into the broader antimicrobial potential of its derivatives against a variety of pathogenic microorganisms.

Derivatives of 1,2,4-triazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The introduction of different substituents onto the triazole ring system allows for the modulation of antibacterial potency. For instance, a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were assessed for their antibacterial action. One derivative, featuring a phenoxy group at the para-position of the phenyl ring, exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1 μM against S. aureus, B. subtilis, E. coli, and P. aeruginosa, comparable to standard drugs like gentamicin (B1671437) and ciprofloxacin (B1669076).

In another study, bis-1,2,4-triazole derivatives were synthesized and evaluated. A derivative containing a 3,4-dichlorobenzyl group showed particularly potent activity against B. proteus, with an MIC of 0.5 μg/mL, which was more effective than the standard drugs norfloxacin (B1679917) and chloramphenicol. Structure-activity relationship (SAR) studies have indicated that dihalobenzyl groups tend to enhance antibacterial efficacy more than monohalobenzyl groups. Similarly, novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial effects against Staphylococcus aureus.

Furthermore, the coupling of 5-aryl-4H-1,2,4-triazole-3-thione derivatives with acylated ciprofloxacin has produced S-bridged hybrids with significant antimycobacterial activity. Specifically, an N-allyl derivative with an unsubstituted phenyl group at the C-5 position of the triazole ring displayed the highest activity against mycobacteria.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(2-aminothiazol-4-yl)-4-(p-phenoxy)phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.5–1 μM | |

| Bis-1,2,4-triazole with 3,4-dichlorobenzyl group | B. proteus | 0.5 μg/mL | |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong Activity | |

| N-allyl-5-phenyl-4H-1,2,4-triazole-3-thione ciprofloxacin hybrid | Mycobacteria | Highest in series |

The 1,2,4-triazole nucleus is a key pharmacophore in many clinically used antifungal agents, such as fluconazole (B54011) and itraconazole (B105839). These drugs function by inhibiting the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Consequently, numerous novel 1,2,4-triazole derivatives have been developed and tested for their fungicidal properties, particularly against resistant strains of Candida albicans and Aspergillus niger.

For example, a series of [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones were synthesized, with several derivatives showing good to excellent antifungal activity. A derivative with a bromine atom at the 2-position of the phenyl ring was notably active against Candida albicans, with an MIC of 200 μg/mL. Another study on hybrid benzothiazolyl-triazole analogues identified 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a highly potent agent against Candida albicans, with an exceptionally low MIC value of 0.39 μg/mL.

Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have also demonstrated strong antifungal effects against Microsporum gypseum, with some derivatives showing activity superior to the standard drug ketoconazole. However, these particular compounds were not effective against Candida albicans or Aspergillus niger.

Central Nervous System (CNS) Modulatory Activities (e.g., Anxiolytic, CNS Stimulation)

Derivatives of the 1,2,4-triazole scaffold have demonstrated significant potential as modulators of the Central Nervous System (CNS), exhibiting a range of activities from anxiolytic and anticonvulsant to psychostimulant effects. nih.govnih.gov The structural versatility of the triazole nucleus allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with specific CNS targets.

Anxiolytic and Anticonvulsant Activity: The 1,2,4-triazole moiety is a core component of established anxiolytic and anticonvulsant drugs like alprazolam and estazolam. nih.govnih.gov Research has continued to explore new derivatives for these properties. For instance, a series of 1,2,4-triazolyl heterocarboxylic derivatives showed notable anxiolytic properties in mouse models. nih.gov Similarly, studies on novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives revealed potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov One compound, 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one, exhibited a better safety profile and higher potency than the established drug Carbamazepine. nih.gov Further studies suggested its mechanism could involve both the inhibition of voltage-gated ion channels and the modulation of GABAergic activity. nih.gov Another study on 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives identified a compound with significant anticonvulsant activity and a high safety margin in mice. researchgate.net

CNS Stimulant and Depressant Activity: Intriguingly, the same 1,2,4-triazole core can be engineered to produce either CNS stimulant or depressant effects. A study on 1,2,4-triazolyl heterocarboxylic derivatives found that while some compounds possessed anxiolytic properties, others demonstrated clear psychostimulant effects, and yet another subset showed definite central depressant activity. nih.gov This highlights the critical role of substituent groups on the triazole ring in determining the nature of its CNS modulatory effects. Additionally, 1,2,4-triazole-containing ring systems have been incorporated into a variety of drug candidates investigated for CNS stimulant properties. nih.gov

Table 1: CNS Modulatory Activities of Selected 1,2,4-Triazole Derivatives

| Derivative Class | Observed Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones | Anticonvulsant | Compound 4n showed higher potency and safety than Carbamazepine in the MES test. | nih.gov |

| 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indoles | Anticonvulsant | Compound 4p was the most potent with an ED50 of 10.2 mg/kg and a better safety profile than Carbamazepine. | researchgate.net |

| 1,2,4-Triazolyl heterocarboxylic derivatives | Anxiolytic, Psychostimulant, CNS Depressant | Different derivatives within the same series exhibited opposing CNS effects. | nih.gov |

| Fused 1,2,4-triazoles (e.g., Triazolobenzodiazepines) | Anxiolytic, Anticonvulsant | The triazole moiety is present in established drugs like Alprazolam. | nih.govnih.gov |

Other Diverse Bioactivities Attributed to 1,2,4-Triazole Derivatives

The pharmacological significance of the 1,2,4-triazole scaffold extends far beyond CNS modulation, encompassing a broad spectrum of biological activities. researchgate.netbohrium.com This chemical nucleus is a constituent of many clinically used drugs, valued for its favorable physicochemical properties and diverse biological interactions. nih.govpensoft.net

Antimicrobial and Antifungal Activity: 1,2,4-triazole derivatives are prominent in the field of anti-infective agents. nih.gov They form the core of major antifungal drugs like fluconazole and itraconazole, which act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. researchgate.netresearchgate.net Numerous studies have reported the synthesis of novel triazole derivatives with potent activity against various bacterial and fungal strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov For example, Schiff bases derived from a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antifungal effects against Microsporum gypseum and antibacterial activity against Staphylococcus aureus, in some cases superior to standard drugs. nih.gov

Anticancer Activity: The anti-proliferative potential of 1,2,4-triazole derivatives is an area of intense research. mdpi.com Marketed anticancer drugs like letrozole (B1683767) and anastrozole (B1683761) feature the triazole ring. nih.gov Newly synthesized derivatives have shown cytotoxicity against various human cancer cell lines. researchgate.net For instance, certain indole–triazole hybrids displayed excellent efficacy against the Hep-G2 liver cancer cell line. researchgate.net Other research has focused on designing triazole derivatives as inhibitors of specific cancer-related enzymes like VEGFR-2, p38α MAPK, and EGFR tyrosine kinase. nih.govpensoft.net

Anti-inflammatory and Analgesic Activity: Compounds incorporating the 1,2,4-triazole ring have been reported to possess anti-inflammatory and analgesic properties. nih.govmdpi.com Some derivatives have shown potent anti-inflammatory activity with a better gastrointestinal safety profile compared to standard drugs like Ibuprofen (B1674241). bohrium.com

Other Activities: The versatility of the 1,2,4-triazole nucleus is further demonstrated by its reported efficacy as antiviral (e.g., ribavirin), antitubercular, antimalarial, antioxidant, and antimigraine (e.g., rizatriptan) agents. nih.govnih.govmdpi.comzsmu.edu.ua

Table 2: Overview of Diverse Bioactivities of 1,2,4-Triazole Derivatives

| Activity | Example Derivatives / Drugs | Mechanism/Target (if known) | Reference(s) |

|---|---|---|---|

| Antifungal | Fluconazole, Itraconazole | Inhibition of lanosterol 14-α-demethylase | researchgate.netresearchgate.net |

| Antibacterial | Ciprofloxacin-1,2,4-triazole hybrids | Inhibition of bacterial growth (including MRSA) | nih.gov |

| Anticancer | Letrozole, Anastrozole | Aromatase inhibitors | nih.gov |

| Antiviral | Ribavirin | Broad-spectrum antiviral activity | nih.gov |

| Antitubercular | Various synthesized derivatives | Inhibition of Mycobacterium tuberculosis | researchgate.net |

| Anti-inflammatory | 3-arylamino-5-(1-substituted-ethyl)-4H-1,2,4-triazoles | - | bohrium.com |

| Antioxidant | 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Free radical scavenging | zsmu.edu.ua |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of 1,2,4-triazole derivatives and their biological activity (SAR) or physicochemical properties (SPR) is fundamental for designing new, more effective therapeutic agents. nih.govnih.gov

Structure-Activity Relationship (SAR): SAR studies explore how modifications to a molecule's structure affect its biological efficacy. For 1,2,4-triazole derivatives, SAR analyses have yielded crucial insights across various activities:

Antifungal Activity: For triazole antifungal agents, SAR studies have shown that substitutions at certain positions are critical. For example, in a series of 1,2,3-benzotriazine-4-one-containing triazoles, derivatives with electron-withdrawing groups like -NO2 and -CF3 at the 7-position exhibited the most potent antifungal activity. nih.gov

Antibacterial Activity: In a series of 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazoles, it was found that a 4-methoxy phenyl group at the 5-position of the triazole ring was preferable to a 4-methyl group for enhanced activity. mdpi.com Furthermore, increasing the carbon chain length at the N-4 position improved antimicrobial activity, whereas branched chains decreased it. mdpi.com

Anticancer Activity: For indole-triazole hybrids, the presence of a 3,4-dichlorophenyl moiety was shown to be critical for excellent cytotoxicity against the Hep-G2 liver cancer cell line. researchgate.net

Adenosine (B11128) Receptor Antagonism: In the development of A2A adenosine receptor antagonists, SAR studies indicated that while various substitutions on the phenoxy ring were tolerated, para-substitutions often led to a loss of affinity. nih.gov

Structure-Property Relationship (SPR): SPR studies investigate how a molecule's chemical structure influences its physical, chemical, and pharmacokinetic properties, such as solubility, stability, and membrane permeability. rrbdavc.orgyoutube.com The heterocyclic nature of the 1,2,4-triazole ring, with its multiple nitrogen atoms, imparts specific properties like polarity, hydrogen bonding capability, and metabolic stability. nih.govpensoft.net These properties are crucial for a compound's "drug-likeness." For instance, in silico QikProp calculations for a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters predicted favorable properties such as high membrane permeability and oral absorptivity, which are essential for potential drug candidates. nih.gov Quantitative Structure-Property Relationship (QSPR) models are computational tools that can predict such properties based on theoretical molecular descriptors, aiding in the rational design of new derivatives with improved pharmacokinetic profiles. researchgate.net

Advanced Applications and Future Research Trajectories for 5 Ethyl 4h 1,2,4 Triazol 3 Yl Methanamine and 1,2,4 Triazole Architectures

Utilization in Agrochemical Development (e.g., Fungicides, Plant Growth Regulators)

The 1,2,4-triazole (B32235) scaffold is a cornerstone in modern agrochemical development, with numerous commercial products used to protect crops and enhance yield. nih.govresearchgate.net These compounds are recognized for their high efficiency, low dosage requirements, and high selectivity.

Fungicides: Triazole fungicides are among the most important classes of agrochemicals used globally. nih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. researchgate.net By disrupting this pathway, triazole fungicides interfere with fungal growth and development. researchgate.net Many successful fungicides like Mefentrifluconazole, Cyproconazole, and Prothioconazole are built upon this heterocyclic core. nih.govresearchgate.net Research into novel triazole derivatives continues to yield compounds with broad-spectrum antifungal activity against various phytopathogens, including different species of Botrytis cinerea and Pyricularia oryzae. nih.gov For instance, certain 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives have shown significant potential as lead structures for new fungicides. nih.gov

Plant Growth Regulators (PGRs): Beyond their fungicidal properties, certain triazole compounds act as potent plant growth regulators. nih.govmdpi.com They function by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation. researchgate.net This inhibition leads to desirable traits such as reduced plant height, which can prevent lodging in cereal crops, increased root growth, and enhanced stress tolerance. researchgate.net Paclobutrazol and Uniconazole are well-known triazole-based PGRs that have been widely applied in various crops to improve yield and resilience. researchgate.netfrontiersin.org

Contributions to Material Science (e.g., Corrosion Inhibitors)

In the realm of material science, 1,2,4-triazole derivatives have established themselves as highly effective corrosion inhibitors for a variety of metals and alloys, including carbon steel and aluminum brass, particularly in acidic and saline environments. nih.govthieme-connect.comsdu.dkorganic-chemistry.orgnih.gov Their efficacy stems from the presence of multiple nitrogen atoms and, in many derivatives, sulfur atoms, which act as active centers for adsorption onto the metal surface. organic-chemistry.org

This adsorption process forms a protective film that isolates the metal from the corrosive medium. thieme-connect.com The nature of this adsorption can be a combination of physical (physisorption) and chemical (chemisorption) interactions, leading to the formation of a stable, polymolecular layer. thieme-connect.comsdu.dknih.gov Studies have demonstrated that derivatives of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol and other substituted triazoles can achieve high inhibition efficiencies, often exceeding 85%. nih.govsdu.dknih.gov The effectiveness of these inhibitors is influenced by the specific substituents on the triazole ring, which can enhance their adsorption characteristics and protective properties. nih.gov

| Triazole Derivative | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | sdu.dknih.gov |

| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | sdu.dknih.gov |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | sdu.dknih.gov |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | High | nih.gov |

| 3-substituted 1,2,4-triazole (3ST) | Steel | H₂SO₄ | High (forms polymolecular layer) | thieme-connect.com |

Role as Ligands in Coordination Chemistry and Catalysis

The 1,2,4-triazole ring is an exceptional ligand in coordination chemistry due to the presence of three nitrogen atoms that can coordinate with metal ions, leading to the formation of a wide array of metal-organic frameworks (MOFs) and coordination polymers. nih.govfrontiersin.org Triazolate, the deprotonated form of triazole, commonly acts as a bridging ligand, connecting metal centers to create complex, multidimensional structures. frontiersin.org

In catalysis, 1,2,4-triazole derivatives have demonstrated significant utility. The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst for aminolysis and transesterification reactions. researchgate.netnih.gov Furthermore, copper-catalyzed reactions are frequently employed for the synthesis of triazole derivatives themselves, highlighting the synergistic relationship between the heterocycle and transition metal catalysis. organic-chemistry.orgbldpharm.com These catalytic systems are often efficient, utilize readily available starting materials, and can proceed under environmentally benign conditions, such as using air as the oxidant. bldpharm.comuni.lu The development of heterogeneous catalysts, where the catalytic copper complex is supported on materials like MCM-41, offers advantages in terms of catalyst recovery and recyclability, aligning with the principles of green chemistry. organic-chemistry.orguni.lu

Prospects for the Development of Novel Pharmaceutical Leads

The 1,2,4-triazole scaffold is a highly "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. researchgate.netnih.govnih.gov Its derivatives have been extensively explored and have shown a remarkable breadth of biological activities. researchgate.netresearchgate.netglobalresearchonline.net

This versatility is attributed to the triazole ring's ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, enhancing binding affinity and improving pharmacokinetic profiles. nih.govresearchgate.net The range of documented pharmacological effects includes:

Antifungal: As the basis for drugs like Fluconazole (B54011) and Itraconazole (B105839), this is one of the most well-established applications. nih.govnih.govnih.gov

Antibacterial: Novel triazole derivatives, including hybrids with other bioactive molecules like quinolones, have shown potent activity against a range of bacteria, including resistant strains like MRSA. researchgate.netnih.gov

Anticancer: Numerous studies have reported the anti-proliferative activity of 1,2,4-triazole derivatives against various cancer cell lines. nih.govnih.gov For example, novel indolyl 1,2,4-triazole scaffolds have been evaluated as potent inhibitors of cyclin-dependent kinases (CDK4/6). amerigoscientific.com

Anti-inflammatory: Research has identified triazole derivatives with significant anti-inflammatory properties, with some compounds showing superior activity to standard drugs like ibuprofen (B1674241) in preclinical models. researchgate.net One recent study focused on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent inhibitors of the 15-lipoxygenase (15-LOX) enzyme, a key target in inflammatory pathways. sdu.dknih.govresearchgate.netnih.gov

Other Activities: The list of potential therapeutic uses extends to antiviral, anticonvulsant, antitubercular, analgesic, and antioxidant activities. nih.govresearchgate.netnih.govnih.gov

The development of derivatives of the specific (5-Ethyl-4H-1,2,4-triazol-3-YL)methanamine core, such as the aforementioned 15-LOX inhibitors, underscores the potential for creating highly specific and potent pharmaceutical leads through targeted chemical modification. nih.gov

Strategies for Scalable and Sustainable Synthesis

Modern research focuses on overcoming these limitations through several key strategies:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper-zinc supported on Al₂O₃–TiO₂, allows for simple, ligand-free, and base-free reaction conditions using air as a green oxidant. uni.lu These catalysts can be easily recovered and reused multiple times without significant loss of activity, enhancing the economic and environmental viability of the process. uni.lu

Green Chemistry Approaches: There is a growing trend towards using environmentally benign solvents like water or polyethylene (B3416737) glycol, or even solvent-free conditions under microwave irradiation. organic-chemistry.orgorganic-chemistry.orgchemicalbook.com These methods reduce waste and avoid the use of toxic organic solvents.

Continuous Flow Synthesis: High-throughput synthesis using continuous flow reactors provides a platform for the rapid and scalable generation of 1,2,4-triazole libraries. researchgate.netsigmaaldrich.com This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times. researchgate.net

Regioselective Syntheses: A significant challenge in triazole synthesis is controlling the position of substituents on the ring. Researchers have developed novel catalytic systems, for instance using Cu(II) or Ag(I) catalysts, to selectively produce specific isomers, such as 1,5-disubstituted or 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org Addressing regioselectivity is crucial for creating scalable routes to specific building blocks for pharmaceuticals and other advanced materials. thieme-connect.com

Exploration of New Derivatization Pathways for Enhanced Potency and Selectivity

The functional diversity and biological potency of the 1,2,4-triazole core can be extensively modulated through the exploration of new derivatization pathways. The goal is to synthesize new analogues with enhanced potency, greater selectivity for their biological target, and improved pharmacokinetic properties.

Key strategies in derivatization include:

Molecular Hybridization: This involves combining the 1,2,4-triazole scaffold with other known pharmacophores. For example, creating hybrid molecules with quinolones, sulfanilamides, or benzimidazoles has led to compounds with enhanced antibacterial or anticancer activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents at different positions of the triazole ring (e.g., the N-4 and C-3, C-5 positions) and evaluating the resulting biological activity, researchers can build detailed SAR models. researchgate.net These models guide the rational design of new derivatives. For instance, studies have shown that introducing dihalobenzyl groups can increase antibacterial and antifungal efficacy. researchgate.net

Introduction of Diverse Functional Groups: Synthesizing a wide range of derivatives, such as thioethers, Schiff bases, and carboxamides, allows for the fine-tuning of a compound's properties. researchgate.netmdpi.comnih.govnih.gov A study on 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives involved reacting the core structure with various N-alkyl/aralkyl/aryl electrophiles to produce a library of compounds with varying lipophilicity and electronic properties, leading to potent 15-LOX inhibitors. nih.gov

Integration with Advanced Screening and High-Throughput Methodologies

The discovery of novel bioactive 1,2,4-triazole derivatives is being accelerated by the integration of advanced synthesis and screening technologies. The ability to rapidly create and test large numbers of compounds is critical in identifying new leads for drug discovery and other applications.

High-Throughput Synthesis (HTS): Continuous flow reactors are a key enabling technology for the high-throughput synthesis of small-molecule libraries, including 1,2,4-triazoles. researchgate.netsigmaaldrich.com These automated platforms can perform multi-step syntheses and purifications, dramatically reducing the time required to generate diverse chemical libraries for screening. researchgate.netsigmaaldrich.com

Advanced Screening Techniques: In parallel with synthesis, high-throughput screening methods allow for the rapid evaluation of the biological activity of these libraries. For enantioselective synthesis, high-throughput enantiomeric excess (ee) analysis using techniques like circular dichroism (CD) plate readers can be integrated into the workflow. sigmaaldrich.com This allows for the screening of dozens or even hundreds of samples in a fraction of the time required by traditional methods like chiral HPLC. sigmaaldrich.com

In Silico Methods: Virtual screening and molecular docking are powerful computational tools used to predict how well a designed compound might bind to a biological target, such as a protein receptor or enzyme active site. amerigoscientific.com These in silico studies help prioritize which derivatives to synthesize and test, making the discovery process more efficient and targeted.

The convergence of these high-throughput synthesis, screening, and computational methodologies creates a powerful engine for the discovery and optimization of new functional molecules based on the this compound and broader 1,2,4-triazole architectures.

Q & A

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The triazole ring’s hydrogen-bonding capacity (N–H···O/N interactions) and metal coordination (e.g., Zn) are critical .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) by immobilizing the compound on a sensor chip and measuring interactions with target proteins.

- Pharmacophore Modeling : Identify essential features (e.g., amine group for protonation at physiological pH) using tools like Schrödinger’s Phase .

How can crystallographic data improve structural characterization of this compound?

Basic

Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. Key steps:

- Crystal Growth : Use slow evaporation in solvents like ethanol/water.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL () refines positions of H atoms and validates bond lengths/angles. For example, ’s urea derivative was resolved with R = 0.05 .

What computational frameworks predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced

- Hardness-Electronegativity Analysis : Apply Parr’s absolute hardness (η) and electronegativity (χ) principles (). Calculate η = (I − A)/2 and χ = (I + A)/2, where I = ionization potential and A = electron affinity. Higher η indicates lower reactivity toward soft nucleophiles .

- DFT Transition-State Modeling : Identify energy barriers for SN2 mechanisms. For example, ’s density-functional correlation-energy formula can optimize transition-state geometries .

How do structural modifications (e.g., ethyl vs. isopropyl substituents) impact biological activity?

Advanced

Comparative studies using analogs (e.g., ’s cyclopropyl derivative) reveal:

- Lipophilicity : Ethyl groups (logP ~1.2) enhance membrane permeability vs. bulkier isopropyl (logP ~1.8), which may reduce solubility.

- Enzymatic Inhibition : Methyl substituents in ’s urea derivative increased binding to parasitic proteases (IC = 2.1 μM vs. 5.3 μM for ethyl) .

- SAR Tables :

| Substituent | logP | IC (μM) | Target |

|---|---|---|---|

| Ethyl | 1.2 | 5.3 | Protease A |

| Isopropyl | 1.8 | 2.1 | Protease A |

| Cyclopropyl | 0.9 | 8.7 | Protease A |

What analytical techniques validate purity and stability under storage conditions?

Q. Basic

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is typical for pharmacological studies .

- Stability Studies : Accelerated degradation at 40°C/75% RH for 4 weeks. Monitor via LC-MS for decomposition products (e.g., oxidation at the triazole ring) .

How can reaction contradictions (e.g., unexpected byproducts) be systematically addressed?

Q. Advanced

- Mechanistic Probing : Use isotopic labeling (e.g., N in the triazole) to track pathways. For example, observed tautomer-driven byproducts via N NMR .

- In Situ Monitoring : ReactIR or HPLC-MS identifies intermediates. Adjust pH or solvent polarity to suppress side reactions (e.g., ’s use of THF over DCM reduced dimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.